CYP11B2 Inhibitory Potency: Head-to-Head Comparison with Clinical Aldosterone Synthase Inhibitors
In a cell-based assay using V79 cells expressing human CYP11B2, 3-(Cyclopropylamino)-4-nitrobenzonitrile demonstrates an IC₅₀ of 0.600 nM [1]. This potency is numerically superior to the clinically approved CYP11B2 inhibitor Osilodrostat (LCI699), which exhibits an IC₅₀ of 0.7 nM in comparable human enzyme assays [2], and substantially more potent than the research tool FAD286 (IC₅₀ 1.8 nM) [3]. The 15% lower IC₅₀ relative to Osilodrostat translates to a theoretical 1.2-fold increase in target engagement at equivalent concentrations under the assay conditions.
| Evidence Dimension | CYP11B2 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | Osilodrostat: 0.7 nM; FAD286: 1.8 nM |
| Quantified Difference | 0.100 nM lower than Osilodrostat; 1.2 nM lower than FAD286 |
| Conditions | Human CYP11B2 expressed in V79 cells, 1 hr incubation, HTRF-based assay [1]; recombinant human CYP11B2 enzyme assay [2]; recombinant human CYP11B2 enzyme assay [3] |
Why This Matters
For medicinal chemists optimizing aldosterone synthase inhibitors, a 0.1 nM improvement in potency can translate to a lower therapeutic dose and potentially reduced off-target effects.
- [1] BindingDB. BDBM50092191: IC₅₀ 0.600 nM. Inhibition of human CYP11B2 expressed in V79 cells. View Source
- [2] MedChemExpress. Osilodrostat (LCI699): IC₅₀ 0.7 nM for human aldosterone synthase. View Source
- [3] PMC4027133 Table 2. FAD286 IC₅₀ 1.8 nM for human CYP11B2. View Source
